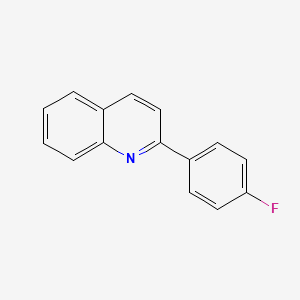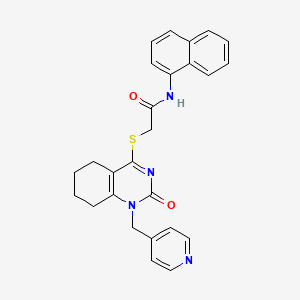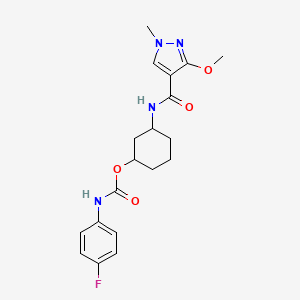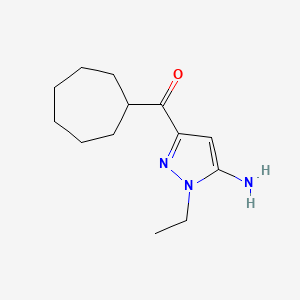
3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related furan-containing compounds has been reported, such as the preparation of a series of benzo[b]furan derivatives with leukotriene B(4) inhibitory activity , and the synthesis of spiropyrrolidines through 1,3-dipolar cycloaddition reactions . These methods involve multi-step synthetic procedures and the use of various reagents and catalysts to construct the furan ring and introduce the chlorophenyl group. The synthesis of the specific compound of interest would likely follow similar strategies, with careful consideration of the regiochemistry and the reactivity of the furan ring.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction . These studies provide detailed information on the geometrical parameters, crystal packing, and intermolecular interactions. For the compound of interest, similar structural analysis would be expected to reveal the arrangement of the furan and chlorophenyl groups and their influence on the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of furan-containing compounds has been explored in the context of 1,3-dipolar cycloaddition reactions and photochromic properties . These studies demonstrate the potential of furan derivatives to participate in various chemical transformations, leading to the formation of novel structures with interesting properties. The compound of interest would likely exhibit similar reactivity patterns, which could be exploited in the design of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized through vibrational spectroscopy, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) studies . These analyses provide insights into the electronic structure, charge distribution, and potential sites for nucleophilic and electrophilic attacks. The compound of interest would be expected to have comparable properties, which could be fine-tuned by substituent effects and molecular geometry.
Scientific Research Applications
Environmental Impact and Degradation Mechanisms
3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, due to its structural components, can be associated with the broader class of chlorinated organic compounds and furans. Research on similar compounds, specifically chlorophenols and furans, has revealed their environmental persistence and toxicity, emphasizing the need for understanding their degradation mechanisms and environmental impact. For instance, studies on polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) show the importance of understanding the formation, chlorination, dechlorination, and destruction mechanisms of these persistent organic pollutants to mitigate their environmental impact (Altarawneh et al., 2009). These insights are critical for managing and reducing the environmental persistence of related compounds like 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one.
Potential for Green Chemistry Applications
The valorization of furan derivatives, derived from lignocellulosic biomass, indicates a growing interest in utilizing such compounds for sustainable chemical production. The study by Jesús Esteban et al. (2020) on the biphasic dehydration of sugars to furfural derivatives highlights the importance of selecting green solvents and optimizing process conditions to enhance yield while minimizing environmental impact (Esteban, Vorholt, & Leitner, 2020). This approach aligns with the principles of green chemistry, aiming to reduce hazardous substance production and use environmentally benign processes and solvents.
Role in Advanced Material and Chemical Production
Furan derivatives are pivotal in the synthesis of new materials and chemicals, offering pathways to sustainable alternatives for traditional petroleum-based products. The conversion of plant biomass to furan derivatives, as discussed by Chernyshev, Kravchenko, and Ananikov (2017), presents opportunities for using these compounds in producing polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017). This research area is crucial for developing renewable resource-based industries and reducing dependence on non-renewable resources.
Contributions to Medicinal Chemistry
The incorporation of furan and thiophene moieties into bioactive molecules, as outlined by T. Ostrowski (2022), showcases the relevance of such structures in drug design. These heterocyclic compounds play a significant role in enhancing the activity and selectivity of pharmaceuticals, demonstrating the versatility and potential of furan derivatives in medicinal chemistry applications (Ostrowski, 2022).
properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-13-4-1-3-12(11-13)16-9-7-14(21-16)6-8-15(19)17-5-2-10-20-17/h1-11H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQCKFSQJSYYJW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304896-62-6 |
Source


|
| Record name | 3-(5-(3-CHLOROPHENYL)-2-FURYL)-1-(2-FURYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)
![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)

![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)




![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)